4,4-DIMÉTHYL-OXAZOLIDINE-2-ONE

Vue d'ensemble

Description

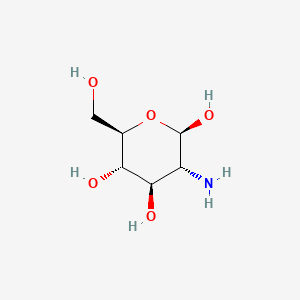

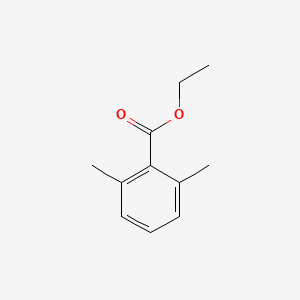

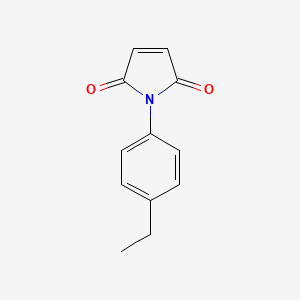

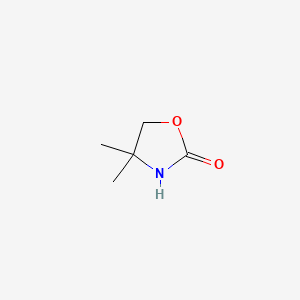

4,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound with the molecular formula C5H9NO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one involves the reaction of the acid chloride substrate with the oxazolidinone to form an imide . The synthesis is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,3-oxazolidin-2-one consists of a five-membered ring containing nitrogen and oxygen atoms . The empirical formula is C5H9NO2, and the molecular weight is 115.13 .Chemical Reactions Analysis

Oxazolidinones, including 4,4-Dimethyl-1,3-oxazolidin-2-one, are useful as Evans auxiliaries in chemistry. They are used for chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide .Physical and Chemical Properties Analysis

4,4-Dimethyl-1,3-oxazolidin-2-one is a solid compound . It has a density of 1.0±0.1 g/cm3 and a boiling point of 272.2±7.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthèse Asymétrique

4,4-Diméthyl-oxazolidine-2-one: sert d'intermédiaire clé dans la synthèse asymétrique. Il est utilisé pour créer des blocs de construction chiraux qui sont essentiels à la production de produits pharmaceutiques énantiomériquement purs. L'utilité du composé dans les réactions aldoliques asymétriques, par exemple, permet la construction précise de molécules complexes avec un contrôle stéréochimique élevé .

Agents Antibactériens

Ce dérivé d'oxazolidinone a été identifié comme un précurseur dans la synthèse d'agents antibactériens. Notamment, il est lié au développement de la linezolide, un agent antimicrobien synthétique efficace contre les infections résistantes aux médicaments telles que le SARM et la tuberculose . Son motif structurel est crucial pour l'inhibition de la synthèse des protéines bactériennes.

Recherche Antivirale et Anticancéreuse

Le composé a montré un potentiel dans la recherche antivirale et anticancéreuse en raison de sa capacité à agir comme un bloc de construction pour la synthèse de composés bioactifs. Ceux-ci comprennent des inhibiteurs d'enzymes et de récepteurs qui jouent un rôle dans la progression des infections virales et du cancer.

Auxiliaires Chiraux

Dans le domaine de la chimie organique, 4,4-Diméthyl-oxazolidine-2-one est utilisé comme auxiliaire chiral. Il est particulièrement précieux dans la synthèse stéréosélective des oxazolidinones d'Evans, qui sont essentielles pour les condensations aldoliques asymétriques, un processus fondamental dans la création de composés optiquement actifs .

Antibiotiques Macrolides

Le cycle oxazolidinone trouvé dans 4,4-Diméthyl-oxazolidine-2-one est une caractéristique commune des antibiotiques macrolides. Son incorporation dans des structures antibiotiques plus grandes est une étape clé dans la synthèse de ces médicaments qui sauvent des vies .

Synthèse de Produits Naturels

Le composé est également utilisé dans la synthèse totale de produits naturels tels que le (−)-cytoxazone. Ce processus implique une combinaison de réactions aldoliques asymétriques et de Curtius, mettant en évidence la polyvalence du composé dans les synthèses organiques complexes .

Développement d'Inhibiteurs Enzymatiques

Les chercheurs utilisent 4,4-Diméthyl-oxazolidine-2-one pour développer des inhibiteurs pour diverses enzymes. Ces inhibiteurs peuvent réguler les voies biologiques et sont étudiés pour leur potentiel thérapeutique dans le traitement des maladies où l'activité enzymatique est dysrégulée.

Médecine Vétérinaire

En médecine vétérinaire, des dérivés de 4,4-Diméthyl-oxazolidine-2-one ont été testés pour leur activité antibactérienne contre les infections chez les animaux, telles que la mammite bovine. Cela met en évidence son importance au-delà de la médecine humaine et son potentiel dans les soins de santé animale .

Mécanisme D'action

Target of Action

The primary targets of the compound 4,4-Dimethyl-1,3-oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . The compound is considered bacteriostatic for these bacteria, meaning it inhibits their growth and reproduction .

Mode of Action

4,4-Dimethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by disrupting their protein synthesis . It does this by binding to the bacterial ribosome, which prevents the formation of a functional 70S initiation complex that is essential for the translational process .

Biochemical Pathways

The action of 4,4-Dimethyl-1,3-oxazolidin-2-one affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, which leads to a cessation of bacterial growth .

Pharmacokinetics

Similar oxazolidin-2-one compounds are known to be well-absorbed after oral administration, and they are distributed widely in body tissues . They are primarily metabolized by the liver and excreted in the urine .

Result of Action

The result of the action of 4,4-Dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth. This is achieved by disrupting protein synthesis, which is essential for bacterial growth and reproduction .

Action Environment

The action of 4,4-Dimethyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can have a synergistic or antagonistic effect on its action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound .

Safety and Hazards

Orientations Futures

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one and its derivatives has drawn considerable interest due to their wide spectrum of pharmacological properties . This compound serves as a key synthetic intermediate within the context of macrolide antibiotics syntheses . Therefore, the development of efficient synthetic methods for this compound could have significant implications for drug discovery .

Propriétés

IUPAC Name |

4,4-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYARCRAQWWGZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074617 | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26654-39-7 | |

| Record name | 4,4-Dimethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26654-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26654-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6MA6GT2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.